molecular formula C7H7Br2NO B1272946 4-(Bromoacetyl)pyridine hydrobromide CAS No. 5349-17-7

4-(Bromoacetyl)pyridine hydrobromide

Cat. No.: B1272946
CAS No.: 5349-17-7
M. Wt: 280.94 g/mol
InChI Key: RGALBQILADNMKA-UHFFFAOYSA-N
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Description

4-(Bromoacetyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

4-(Bromoacetyl)pyridine hydrobromide has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Mode of Action

It has been used in the design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase . This suggests that the compound may interact with its targets to inhibit certain protein kinases, but the exact mechanism remains unclear.

Biochemical Pathways

It’s known that the compound has been used in the synthesis of inhibitors of the p38 mitogen-activated protein kinase pathway , which plays a crucial role in cellular responses to stress and inflammation.

Result of Action

As mentioned earlier, it has been used in the synthesis of inhibitors of the p38 mitogen-activated protein kinase pathway , suggesting it may have effects on cellular stress responses.

Biochemical Analysis

Biochemical Properties

4-(Bromoacetyl)pyridine hydrobromide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase . The compound’s interaction with these enzymes and proteins can lead to the inhibition or activation of specific biochemical pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to prepare 2-Phenyl-4-(4-pyridyl)imidazole, which is known to impact cellular signaling pathways . The compound’s ability to modulate these pathways can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. For instance, its interaction with p38 mitogen-activated protein kinase results in the inhibition of this enzyme, which plays a crucial role in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with skin irritation, eye irritation, and respiratory irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function . These transport and distribution mechanisms are critical for understanding the compound’s overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall activity . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromoacetyl)pyridine hydrobromide typically involves the bromination of 4-acetylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an ester solvent at elevated temperatures (50-60°C) for about 10 hours. After the reaction is complete, the product is crystallized and purified .

Industrial Production Methods

For industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and safety. The use of NBS as a brominating agent is preferred due to its efficiency and relatively mild reaction conditions. The final product is obtained through crystallization and filtration, followed by washing with deionized water .

Chemical Reactions Analysis

Types of Reactions

4-(Bromoacetyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromoacetyl)pyridine hydrobromide is unique due to its specific reactivity and the presence of both a bromine atom and an acetyl group. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-pyridin-4-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALBQILADNMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379914
Record name 4-(Bromoacetyl)pyridine hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-17-7
Record name 5349-17-7
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Record name 4-(Bromoacetyl)pyridine hydrobromide
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Record name 4-(Bromoacetyl)pyridine hydrobromide
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Synthesis routes and methods I

Procedure details

A twelve-liter three neck flask fitted with an efficient mechanical stirrer, 250 mL dropping funnel, and internal thermometer was charged with glacial acetic acid (5000 mL), pyridinium bromide perbromide (90%, 830 g, 2.60 mol) and 30% hydrobromic acid in acetic acid (525 mL). After stirring at room temperature for ninety minutes, 4-acetylpyridine (250 g, 2.07 mol) was added dropwise over forty-five minutes. Upon completion of the addition the reaction mixture was cooled with an ice bath to 15° C. and the product, which had precipitated, was collected by filtration, washed with ether and air-dried. The crude α-bromo-4-acetylpyridine hydrobromide (566.3 g, 97%) was sufficiently pure for subsequent reactions, mp. 177.5°-182.0° C.
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
830 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
525 mL
Type
solvent
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(pyridin-4-yl)ethanone (10 g, 0.08 mol) in CCl4 (150 mL), Br2 (3.99 mL, 0.02 mol) was added dropwise at 0° C. The reaction mixture was then refluxed for 1 h, filtered, and dried in vacuo to afford 2-bromo-1-(pyridin-4-yl)ethanone hydro bromide (22 g, 94%) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.99 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-acetyl pyridine (3.62 g, 29.88 mmol) in acetic acid (30 mL) is added a 48% aqueous solution of hydrogen bromide (5.3 mL, 47.16 mmol). Bromine is added (1.6 mL, 31.14 mmol) drop wise in 4 equal portions. The reaction is stirred for about 2 hours and a solid precipitated. Bromine (1.6 mL, 31.14 mmol) is added and the reaction is stirred overnight. The resulting precipitate is collected, washed with diethyl ether, and dried under vacuum to give the title compound (8.6 g, 102%). 1H NMR (d6-DMSO) δ 9.02 (d, 2H), 8.17 (d, 2H), 5.08 (2H)
Quantity
3.62 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
102%

Synthesis routes and methods IV

Procedure details

4-Acetylpyridine (10 g) was combined with 48% hydrogen bromide solution (18 ml) and heated to 70° C. Bromine (4.7 ml) dissolved in 48% hydrogen bromine solution (5 ml) was then added dropwise and heating then continued for 2.5 h. The precipitate which formed was collected by filtration, washed with 1:1 methanol:hexane (20 ml) and dried in vacuo to give a cream solid (19.5 g) as 2:1 mixture of product:starting material by 1H nmr. mp 170-172° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Name
hydrogen bromine
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of 4-acetylpyridine (10 mL, 90 mmol) in glacial acetic acid (40 mL) and 48% hydrobromic acid (15 mL), bromine (4.65 mL, 90 mmol) in glacial acetic acid (10 mL) was added dropwise. After addition, the solution was stirred at room temperature overnight. The white precipitate was filtered off and washed with absolute ethanol, thus obtaining the title compound (22.2 g, 90%) as a white solid containing traces of dibromoderivative, that was used as such in the next step.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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